Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester
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Overview
Description
Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester is a chemical compound with the molecular formula C₄H₁₀N₂S₂ and a molecular weight of 150.266 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid core with two methyl groups and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the reagents and conditions used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparison with Similar Compounds
Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester can be compared with other similar compounds such as:
Hydrazinecarbodithioic acid, methyl ester: This compound has a similar structure but lacks the two methyl groups, resulting in different chemical properties and reactivity.
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester: This compound has one methyl group instead of two, leading to variations in its chemical behavior and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-(dimethylamino)carbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S2/c1-6(2)5-4(7)8-3/h1-3H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSSRPIKYHLWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180250 |
Source
|
Record name | Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25554-63-6 |
Source
|
Record name | Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025554636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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